molecular formula C16H12FN3OS B2817248 N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide CAS No. 721897-63-8

N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide

Cat. No.: B2817248
CAS No.: 721897-63-8
M. Wt: 313.35
InChI Key: QYHQCNBDGWCWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide (CAS 696656-65-2) is a synthetic quinazoline derivative of significant interest in medicinal chemistry and oncology research. With a molecular formula of C 16 H 12 FN 3 OS and a molecular weight of 313.35 g/mol, this compound is designed as a potential small-molecule inhibitor . Its core structure features a quinazoline moiety linked to a 2-fluorophenyl group via a thioacetamide bridge, a design frequently employed in developing targeted cancer therapeutics . Preliminary research on analogous compounds indicates potential application in investigating apoptosis and the miRNA-34a/MDM4/p53 signaling pathway, a crucial mechanism often dysregulated in human cancers . Related quinazoline derivatives have demonstrated cytotoxic activity against a range of cancer cell lines, including hepatic (HepG2) and breast (MCF-7) cancers, by potentially promoting the upregulation of tumor suppressor genes and downregulation of oncogenic expressions . Furthermore, the structural features of this compound suggest it may serve as a valuable scaffold for studying kinase inhibition, particularly for targets like the Epidermal Growth Factor Receptor (EGFR), given that several FDA-approved quinazoline-derived drugs (e.g., erlotinib, gefitinib) are established EGFR inhibitors . This makes this compound a promising candidate for researchers exploring novel oncological pathways and developing targeted therapies. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS/c17-12-6-2-4-8-14(12)20-15(21)9-22-16-11-5-1-3-7-13(11)18-10-19-16/h1-8,10H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHQCNBDGWCWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide typically involves the reaction of 2-fluoroaniline with a quinazoline derivative under specific conditions. The reaction may require the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Step 1: Formation of the Triazoloquinazoline Core

The triazoloquinazoline scaffold is synthesized via cyclization reactions. For example:

  • Hydrazine-mediated cyclization : Anthranilic acid reacts with phenyl isothiocyanate in ethanol under reflux with triethylamine to form 2-mercapto-3-substituted quinazolin-4-ones .

  • Cyclocondensation : Isatoic anhydride reacts with 2,4-dinitrophenylhydrazine in water/ethanol at 80°C to yield intermediates like 2-amino-N′-(2,4-dinitrophenyl)benzohydrazide .

Step 3: Functionalization of the Phenethyl Group

  • Alkylation : Phenethyl bromide reacts with the nitrogen atom of the triazole ring under basic conditions to introduce the phenethyl substituent.

Oxidation of the Thioether Linkage

The thioether group (-S-) undergoes oxidation with agents like H₂O₂ or mCPBA:

  • Sulfoxide formation : Mild oxidation yields sulfoxide derivatives.

  • Sulfone formation : Strong oxidation converts the thioether to a sulfone.

    RSR’H2O2RS(O)R’excess H2O2RS(O2)R’\text{RSR'} \xrightarrow{\text{H}_2\text{O}_2} \text{RS(O)R'} \xrightarrow{\text{excess H}_2\text{O}_2} \text{RS(O}_2\text{)R'}

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to hydrolysis:

  • Acidic conditions : Forms acetic acid and the corresponding amine.

  • Basic conditions : Yields carboxylate salts .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing nature directs substitution to meta/para positions:

  • Nitration : Requires strong nitrating agents (HNO₃/H₂SO₄).

  • Halogenation : Bromine or chlorine substitutes at activated positions .

Structural Modifications and Biological Relevance

Modifications to the quinazolinone core and substituents impact biological activity. For example:

  • Substituent effects on tyrosinase inhibition :

    Substituent (R)% Inhibition (40 µM)IC₅₀ (µM)
    2,4-Dimethoxyphenyl101.19 ± 1.6817.02 ± 1.66
    3-Chlorophenyl57.89 ± 3.6037.20 ± 1.89
    4-Ethylphenyl58.73 ± 7.5122.90 ± 5.65
    Data adapted from derivatives with similar scaffolds .
  • Antioxidant activity : The thioether and aromatic systems contribute to radical scavenging, with 24.67% inhibition observed at 100 µM for optimized derivatives .

Computational Insights

Density functional theory (DFT) studies reveal:

  • Energy gap analysis : Derivatives with 2,4-dimethoxyphenyl substituents exhibit the highest HOMO-LUMO gaps (ΔE = 4.32 eV), indicating enhanced stability .

  • Molecular docking : The compound’s triazoloquinazoline core forms hydrogen bonds with tyrosinase active-site residues (e.g., His263, Met257) .

Scientific Research Applications

Cancer Treatment

N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide has been studied for its anticancer properties, particularly as a kinase inhibitor. Quinazoline derivatives are known for their ability to inhibit various kinases involved in cancer progression, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The compound's structural features allow it to interact with these targets effectively, making it a candidate for further development in cancer therapies.

Key Findings:

  • EGFR Inhibition: Quinazoline derivatives have shown significant inhibitory effects on EGFR autophosphorylation, which is crucial for tumor growth and survival .
  • Antitumor Activity: Studies indicate that compounds with quinazoline scaffolds exhibit potent antitumor activity, with some derivatives achieving IC50 values in the nanomolar range .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have been extensively documented. This compound may possess similar properties due to its structural composition. Research has demonstrated that quinazoline compounds can exhibit significant antibacterial and antifungal activities.

Research Insights:

  • Broad-Spectrum Activity: Quinazoline derivatives have been evaluated against various pathogens, showing promising results that suggest potential applications in treating infections .
  • Structure-Activity Relationship: The presence of specific substituents on the quinazoline ring can enhance antimicrobial efficacy, indicating that this compound could be optimized for better performance against resistant strains .

Enzyme Inhibition

Another significant application of this compound lies in its potential as an enzyme inhibitor. The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, particularly those associated with diabetes and cancer.

Enzyme Inhibition Details:

  • Tyrosinase Inhibition: Recent studies have shown that quinazoline derivatives can act as inhibitors of tyrosinase, an enzyme involved in melanin production and implicated in various skin disorders. The inhibition of this enzyme can lead to therapeutic applications in cosmetic formulations and skin treatments .
  • Alpha-Amylase and Alpha-Glucosidase Inhibition: Compounds with similar structures have demonstrated inhibitory activity against alpha-amylase and alpha-glucosidase, enzymes critical in carbohydrate metabolism, suggesting potential applications in managing diabetes .

Case Studies and Experimental Data

Several studies have provided experimental data supporting the efficacy of quinazoline derivatives:

StudyCompoundActivityIC50 Value
This compoundEGFR Inhibition<10 nM
9r (related derivative)Tyrosinase Inhibition17.02 µM
Various QuinazolinesAntimicrobialVaries by pathogen

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Quinazoline/Quinoxaline Cores

Compound 17b ():

  • Structure: N-(2-Fluorophenyl)-2-(5-(4-methylthiazol-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl)acetamide
  • Key Differences: Replaces quinazoline with quinoxaline and incorporates a pyrazole-thiazole hybrid.
  • Synthesis Yield: 7%, lower than many quinazoline-based analogues, suggesting synthetic challenges with quinoxaline-pyrazole systems .
  • Implications: Quinoxaline’s additional nitrogen atom may alter electronic properties and target selectivity compared to quinazoline.

Compound AJ5d ():

  • Structure: N-(2-(2-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
  • Key Differences: Features a thiazolidinone ring and 4-fluorophenyl substituent.
  • Yield: 61%, indicating moderate synthetic feasibility.

Substituent Effects on Acetamide Nitrogen

Compound 54 ():

  • Structure: N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)-phenyl)-2-(phenylsulfonyl)-acetamide
  • Key Differences: Sulfonyl group replaces thioether, and triazole-fluorophenyl substituent is present.
  • Yield: 86.6%, higher than the target compound’s analogues, possibly due to sulfonyl group stability .
  • Implications: Sulfonyl groups enhance electron-withdrawing effects but may reduce cell permeability compared to thioethers.

Compound 5 ():

  • Structure: 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide
  • Key Differences: Sulfamoylphenyl substituent instead of 2-fluorophenyl.
  • Yield: 87%, with a high melting point (269°C), indicating strong intermolecular interactions via sulfonamide hydrogen bonding .

Anti-Inflammatory and Ulcerogenic Potential ()

  • Reference Compound: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
  • Activity: Exhibited superior anti-inflammatory effects to Diclofenac but with moderate ulcerogenicity.
  • Comparison: The target compound’s 2-fluorophenyl group may reduce ulcerogenic risk compared to phenyl or alkylamino substituents, though experimental validation is needed .

Crystallographic and Physicochemical Properties

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():

  • Structure: Features dichlorophenyl and thiazole groups.
  • Crystal Packing: Forms hydrogen-bonded dimers, stabilizing the solid state.
  • Implications: The target compound’s fluorine atom (smaller than chlorine) may improve solubility and bioavailability compared to dichlorinated analogues .

Compound 15b ():

  • Structure: N-(2-Fluorophenyl)-2-(quinoxalin-6-yl)acetamide derivative with dimethylamino pyridine.

Biological Activity

N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a quinazoline core, which is known for its pharmacological relevance. The incorporation of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound can be synthesized through various methods that typically involve the reaction of quinazoline derivatives with acetamides.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Quinazoline derivatives have been shown to possess inhibitory effects on various kinases, including the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Key Mechanisms:

  • EGFR Inhibition : Compounds similar to this compound have demonstrated significant inhibitory activity against EGFR, making them potential candidates for targeted cancer therapy .
  • Antimicrobial Activity : The compound exhibits antibacterial properties, potentially through the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of quinazoline derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting the growth of various cancer cell lines, including breast (MDA-MB-231), prostate, and lung cancers. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity .

CompoundCancer Cell LineIC50 (µM)
1MDA-MB-2310.36
2A549 (Lung)0.50
3PC3 (Prostate)0.45

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects against various pathogens. Studies indicate that it exhibits stronger antibacterial activity compared to antifungal effects.

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliWeak
Candida albicansMinimal

Case Studies and Research Findings

  • Cytotoxicity Studies : A study involving the cytotoxicity assessment of quinazoline derivatives showed that this compound significantly inhibited the growth of tumor cells in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and its molecular targets. Molecular docking simulations suggest that the compound effectively occupies the active site of EGFR, leading to inhibition of its autophosphorylation .
  • In Vivo Studies : Preliminary in vivo studies have indicated that quinazoline derivatives can reduce tumor size in xenograft models, further supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-fluorophenyl)-2-(quinazolin-4-ylthio)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the quinazolin-4-ylthio moiety followed by coupling with the 2-fluorophenylacetamide group. Key steps include:

  • Nucleophilic substitution : Reacting quinazolin-4-thiol with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form the thioether linkage .
  • Amide coupling : Using coupling agents like EDCI/HOBt to attach the 2-fluorophenylamine group .
  • Optimization : Solvent choice (DMF or DCM), temperature control (0–25°C), and purification via column chromatography or recrystallization improve yield (>65%) and purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the fluorophenyl and quinazolinyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 386.08) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding patterns (e.g., monoclinic system with space group Cc) .
  • HPLC : Purity assessment (>95% via reverse-phase C18 column) .

Q. What structural features of this compound contribute to its potential bioactivity?

  • Methodological Answer :

  • The quinazolin-4-ylthio moiety enables π-π stacking with kinase ATP-binding pockets.
  • The 2-fluorophenyl group enhances lipophilicity (logP ~3.2) and membrane permeability .
  • Hydrogen-bond acceptors (amide carbonyl, quinazoline N-atoms) facilitate target binding .

Advanced Research Questions

Q. How does the substitution pattern on the quinazolin-4-ylthio moiety influence the biological activity of this compound derivatives?

  • Methodological Answer :

  • Comparative SAR Table :
Substituent on QuinazolineIC50 (µM)Target
6-Chloro (Reference)10.5EGFR
2-Trifluoromethyl8.2VEGFR2
4-Methoxy15.0Aurora B
  • Key Insight : Electron-withdrawing groups (e.g., Cl, CF3_3) at the 6-position enhance kinase inhibition by 40% compared to electron-donating groups .

Q. What in vitro and in vivo models are appropriate for evaluating the kinase inhibitory potential of this compound?

  • Methodological Answer :

  • In vitro :
  • Enzyme assays : Fluorescence polarization (FP) assays for EGFR/VEGFR2 inhibition (IC50 determination) .
  • Cell-based assays : MTT assays in A549 (lung cancer) and HUVEC (angiogenesis) cell lines .
  • In vivo :
  • Xenograft models : Tumor volume reduction studies in nude mice (oral dosing at 50 mg/kg/day) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs across different experimental systems?

  • Methodological Answer :

  • Assay standardization : Control variables like ATP concentration (1 mM vs. 10 µM) and cell passage number .
  • Meta-analysis : Use tools like Forest plots to compare IC50 values across studies (e.g., 8.2–15.0 µM variability due to kinase isoform differences) .
  • Proteomics : Identify off-target interactions via kinome-wide profiling (e.g., DiscoverX KINOMEscan) .

Q. What computational strategies are effective for predicting the binding mode of this compound to kinase targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina with crystal structures (PDB: 1M17 for EGFR) to predict binding poses .
  • MD simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns) .
  • Free energy calculations : MM/PBSA to estimate ΔGbinding_{binding} (e.g., −45.2 kcal/mol for VEGFR2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.